6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Description
6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a chloro, methyl, and naphthyl substituent, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-10-15(18)17(22)21-16(20-10)14(9-19-21)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRSYDSPWXOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-keto ester.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolopyrimidine core.
Introduction of substituents: The chloro, methyl, and naphthyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Biological Studies: It is used in studies to understand its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: Researchers use this compound to study its interactions with various biological targets and pathways, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which plays a critical role in cell cycle regulation.
Comparison with Similar Compounds
Similar compounds to 6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
The uniqueness of 6-chloro-5-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one lies in its specific substituents, which contribute to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
